REACTION_CXSMILES
|
[I:1][C:2]1[CH:16]=[CH:15][C:5]2[N:6]=[C:7]([C:11]([F:14])([F:13])[F:12])[O:8][C:9](=O)[C:4]=2[CH:3]=1.O.[NH3:18]>>[I:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:15][CH:16]=1)[N:6]=[C:7]([C:11]([F:14])([F:13])[F:12])[NH:18][C:9]2=[O:8] |f:1.2|
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Name
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6-iodo-2-trifluoromethyl-benzo[d][1,3]oxazin-4-one
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Quantity
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0.6 g
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Type
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reactant
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Smiles
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IC1=CC2=C(N=C(OC2=O)C(F)(F)F)C=C1
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Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
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O.N
|
Name
|
0C
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the precipitate was filtered
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Type
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CUSTOM
|
Details
|
dried under vacuo
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Type
|
CUSTOM
|
Details
|
The product was recrystallized from ethyl acetate and haxanes
|
Type
|
CUSTOM
|
Details
|
to give 0.58 g, mp >255° C. (sub), MS (CI) m/z 341 (MH)+
|
Name
|
|
Type
|
|
Smiles
|
IC=1C=C2C(NC(=NC2=CC1)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |